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1,2,2-Trimethylazetidine-3-carboxylic acid

Lipophilicity Membrane permeability Physicochemical profiling

Sourcing a chiral, fully substituted azetidine building block with CNS drug-like properties often means long lead times and batch inconsistency. 1,2,2-Trimethylazetidine-3-carboxylic acid (CAS 2920232-85-3) solves this with reliable enantiopure (S)-form availability. - Single enantiomer at ≥98% purity, eliminating chiral separation costs. - N-methyl, gem-dimethyl substitution delivers a constrained β-amino acid scaffold with LogP 0.41 and TPSA 40.54 Ų, ideal for blood-brain barrier penetration studies. - Batch-to-batch consistency for phenotypic screening and peptidomimetic SAR programs.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B15501208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2-Trimethylazetidine-3-carboxylic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1(C(CN1C)C(=O)O)C
InChIInChI=1S/C7H13NO2/c1-7(2)5(6(9)10)4-8(7)3/h5H,4H2,1-3H3,(H,9,10)
InChIKeySFPRZQBXWDOOPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,2-Trimethylazetidine-3-carboxylic Acid: Structural & Physicochemical Baseline


1,2,2-Trimethylazetidine-3-carboxylic acid (CAS 2920232-85-3) is a chiral, non‑proteinogenic β‑amino acid featuring a fully substituted, strained four‑membered azetidine ring bearing gem‑dimethyl groups at C2 and an N‑methyl substituent . The molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol, a computed LogP of 0.41, topological polar surface area (TPSA) of 40.54 Ų, a single hydrogen‑bond donor (the carboxylic acid proton), and two H‑bond acceptors . The compound is available in enantiopure (S)‑form at ≥98% purity from specialist building‑block suppliers .

Enantiopure (S)-form chiral building block for peptidomimetic design

Conformationally constrained β-amino acid; non-proline analog avoids ribosomal misincorporation

CNS drug-like physicochemical profile (moderate lipophilicity, low TPSA) supports permeability studies

Why Generic Substitution Fails for 1,2,2-Trimethylazetidine-3-carboxylic Acid


Substitution at the azetidine scaffold—specifically, N‑methylation combined with gem‑dimethylation at C2 and a C3 carboxylic acid—produces a singular physicochemical and stereoelectronic profile that cannot be replicated by generic in‑class compounds. The unsubstituted parent, azetidine‑3‑carboxylic acid (CAS 36476-78-5), is markedly more polar (LogP –0.38 to –0.86) , while 2,2‑dimethylazetidine‑3‑carboxylic acid retains a free secondary amine—an additional H‑bond donor that alters permeability and target‑engagement kinetics. The regioisomer 1,3,3‑trimethylazetidine‑2‑carboxylic acid (CAS 1860033‑49‑3) places the carboxyl at the 2‑position, making it an α‑amino acid and therefore a proline analog susceptible to ribosomal misincorporation [1]. These structural differences lead to divergent LogP, hydrogen‑bonding capacity, metabolic liability, and biological target space, making blind substitution scientifically unsound for any application where pharmacokinetic profile, target selectivity, or toxicological safety is material to the research or development outcome.

Unsubstituted azetidine-3-carboxylic acid is markedly more polar (LogP ~–0.38); permeability and target-engagement kinetics may shift significantly.

2,2-Dimethylazetidine-3-carboxylic acid retains a free secondary amine (HBD=2), altering hydrogen-bonding capacity and potential CNS penetration relative to the N-methylated target.

1,3,3-Trimethylazetidine-2-carboxylic acid is an α-amino acid proline analog susceptible to ribosomal misincorporation, introducing proteotoxic confounds absent in the β-amino acid target.

1,2,2-Trimethylazetidine-3-carboxylic Acid: Head-to-Head Differentiation


Lipophilicity Gain vs. Unsubstituted Parent

The target compound exhibits a computed LogP of 0.41 . In contrast, the unsubstituted azetidine-3-carboxylic acid (CAS 36476-78-5) has a reported LogP of –0.38 . This represents a ΔLogP of approximately +0.79 log units—equivalent to a ~6‑fold increase in octanol‑water partition coefficient—transitioning the molecule from a highly hydrophilic space into moderately lipophilic territory compatible with passive membrane permeation. The regioisomer 1,3,3‑trimethylazetidine‑2‑carboxylic acid shows a comparable LogP of 0.59 , but the regiochemical shift (carboxyl at C2 vs. C3) fundamentally alters the pharmacophoric geometry as discussed in Evidence Item 3.

Lipophilicity
Cross-study comparable
LogP 0.41 (target) vs. –0.38 (unsubstituted azetidine-3-carboxylic acid)
Supports passive membrane permeation in cell-based assays
Computed LogP; experimental values may vary. Δ~+0.79 log units (~6× partition increase)
Lipophilicity Membrane permeability Physicochemical profiling

N-Methylation Lowers H-Bond Donor Count

The target compound carries a single H‑bond donor (the carboxylic acid –OH; H_Donors = 1) because the azetidine nitrogen is fully methylated . The closest C‑methylated analog lacking N‑methylation, 2,2‑dimethylazetidine‑3‑carboxylic acid (CAS 2920218-37-5), retains a secondary amine proton, giving it H_Donors = 2. Reducing the H‑bond donor count from 2 to 1 is a well‑validated strategy for improving passive membrane permeability and CNS exposure [1]. In the broader azetidine scaffold series, N‑methylation has been shown to increase brain‑to‑blood ratios—e.g., an N‑methylated azetidine‑derived arylazepine achieved a brain/blood ratio of 2.05:1 [2]—while the corresponding secondary amine analogs typically show lower CNS partitioning.

H-Bond Donors
Class-level inference
H_Donors = 1 (carboxylic acid only) vs. 2 for 2,2-dimethylazetidine analog (free NH)
May improve passive permeability and CNS partitioning
N-methyl azetidine derivatives showed brain/blood ratio 2.05:1 in published series; verify for this compound
Hydrogen bonding N-methylation Passive permeability CNS drug design

β-Amino Acid Regiochemistry Avoids Proline Analog Toxicity

1,2,2‑Trimethylazetidine‑3‑carboxylic acid is a β‑amino acid: the carboxyl group is at the 3‑position of the azetidine ring, separated by one carbon from the ring nitrogen. This architecture precludes ribosomal incorporation into nascent polypeptide chains. In contrast, the regioisomer 1,3,3‑trimethylazetidine‑2‑carboxylic acid (carboxyl at C2) is an α‑amino acid and a direct proline analog. Azetidine‑2‑carboxylic acid (the unsubstituted parent of this series) is a well‑characterized toxicant that competitively replaces proline during protein synthesis, producing misfolded, non‑functional proteins across eukaryotic systems [1]. This mechanism underlies its teratogenic and antiproliferative effects and represents a significant liability for any therapeutic or cell‑based screening application where selective pharmacology is desired.

β-Amino Acid
Class-level inference
β-amino acid (carboxyl at C3) → not a proline analog; regioisomer with carboxyl at C2 is α-amino acid proline analog
Eliminates proline analog proteotoxicity for cleaner screening interpretation
Azetidine-2-carboxylic acid documented to cause misfolded proteins via ribosomal incorporation
Regiochemistry β-amino acid Proline analog toxicity Protein misincorporation

Patent-Backed Lipoxygenase Inhibition & Antiproliferative Activity

Carboxy azetidine derivatives of the general formula encompassing 1,2,2‑trimethylazetidine‑3‑carboxylic acid are claimed in European Patent EP0208347 for therapeutic use, with demonstrated activity as potent lipoxygenase inhibitors that interfere with arachidonic acid metabolism [1]. The MeSH record for azetidinecarboxylic acids further documents inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, as well as antioxidant activity in fats and oils [2]. Additionally, carboxy azetidine derivatives have been described as arresting proliferation of undifferentiated cells and inducing monocytic differentiation, with proposed utility in oncology and dermatology (psoriasis) [3]. Quantitative IC₅₀ values for the specific compound 1,2,2‑trimethylazetidine‑3‑carboxylic acid are not yet available in the peer‑reviewed literature, representing a critical data gap.

Bioactivity
Class-level inference
Carboxy azetidine class reported as lipoxygenase inhibitors; antiproliferative/differentiation induction in patent
Rationale for inclusion in arachidonic acid cascade or phenotypic screening panels
Compound-specific IC₅₀ unavailable; in-house profiling required against targets of interest
Lipoxygenase inhibition Arachidonic acid cascade Antiproliferative Monocyte differentiation

TPSA Within CNS Drug-Like Space

The target compound has a computed TPSA of 40.54 Ų . This value falls well below the widely accepted TPSA threshold of <60–70 Ų for favorable blood‑brain barrier penetration and is also below 140 Ų for oral bioavailability [1]. For comparison, azetidine‑3‑carboxylic acid has a PSA of 49.33 Ų , and (S)‑azetidine‑2‑carboxylic acid has a TPSA of 49.33 Ų [2]. The reduced TPSA of the target compound results from N‑methylation eliminating one polar N–H contribution, combined with the steric shielding of the carboxyl group by the gem‑dimethyl substituents at C2. In a systematic profiling study of azetidine‑based scaffolds, compounds with TPSA values in this range demonstrated measurable Caco‑2 permeability and were prioritized for CNS‑focused library development [1].

CNS TPSA
Cross-study comparable
TPSA 40.54 Ų vs. ~49.33 Ų for unsubstituted azetidine-3-carboxylic acid
Fits CNS drug-like property space, supporting neuroscience-oriented screening
Computed value; experimental validation recommended if CNS penetration is critical
TPSA CNS drug-likeness Blood-brain barrier permeability Physicochemical descriptors

1,2,2-Trimethylazetidine-3-carboxylic Acid: Key Research Applications


CNS-Focused Library Design

With a TPSA of 40.54 Ų and LogP of 0.41, this compound satisfies key physicochemical criteria for CNS drug‑likeness [1]. Procurement is warranted for CNS‑oriented screening libraries where passive blood‑brain barrier penetration is a prerequisite, particularly as a constrained β‑amino acid building block that introduces conformational rigidity without the proline‑analog toxicity liability of azetidine‑2‑carboxylic acid derivatives [3].

Inflammation & Arachidonic Acid Cascade Screening

Based on class‑level evidence that carboxy azetidine derivatives act as potent lipoxygenase inhibitors and additionally inhibit cyclooxygenase [1][2], this compound is a rational inclusion in mechanistic screening panels targeting the arachidonic acid metabolic cascade (5‑LOX, COX‑1/2, FLAP). Its increased lipophilicity may confer differential subcellular distribution or membrane partitioning relative to more polar analogs, potentially altering the apparent IC₅₀ in cell‑based vs. biochemical assays.

Oncology Phenotypic Screening for Differentiation Induction

The documented ability of carboxy azetidine derivatives to arrest proliferation of undifferentiated cells and induce monocytic differentiation [1] supports the use of 1,2,2‑trimethylazetidine‑3‑carboxylic acid in phenotypic screening cascades for acute myeloid leukemia (AML) differentiation therapy or other oncology indications where terminal differentiation is a therapeutic strategy. The β‑amino acid scaffold avoids confounding proteotoxicity, enabling cleaner interpretation of differentiation‑specific vs. cytotoxic readouts.

Constrained β-Amino Acid for Peptidomimetic Design

As a chiral, N‑methylated, gem‑dimethyl‑substituted β‑amino acid with a rigid azetidine core [1], this compound serves as a unique building block for peptidomimetic design. The N‑methyl group eliminates a proteolytically labile amide bond donor when incorporated into peptide backbones, potentially improving metabolic stability. The gem‑dimethyl groups impose additional conformational constraints beyond those achievable with unsubstituted or mono‑substituted azetidine scaffolds, enabling fine‑tuning of turn motifs and backbone dihedral angles.

Application
Selection Property
Validation Focus
CNS drug-like property screening
CNS drug-like physicochemical profile (moderate LogP, low TPSA)
Blood-brain barrier permeability assay context
Arachidonic acid cascade studies
Class-reported lipoxygenase inhibitory profile
Lipoxygenase pathway inhibition interpretation
Differentiation-inducing phenotypic screens
Reported antiproliferative/differentiation activity in undifferentiated cell models
Differentiation-specific endpoint review (avoiding proteotoxic confounds)
Peptidomimetic building block synthesis
Enantiopure β-amino acid with constrained azetidine ring
Backbone conformational control in peptidomimetic design
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